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Defensin-related cryptdin 4

antimicrobial peptide potency agar diffusion assay cryptdin isoform comparison

Defensin-related cryptdin 4 (Crp4) is a 32-residue mouse Paneth cell α-defensin belonging to the cryptdin antimicrobial peptide family. Among the 17 known cryptdin isoforms from mouse small intestine, Crp4 consistently exhibits the highest microbicidal potency in vitro and is distinguished by a unique primary structure that lacks three amino acid residues between CysIV and CysV, a feature absent in all other known α-defensins.

Molecular Formula
Molecular Weight
Cat. No. B1577155
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDefensin-related cryptdin 4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Defensin-Related Cryptdin 4 (Crp4) Procurement Guide: Baseline Characteristics and Comparative Profile


Defensin-related cryptdin 4 (Crp4) is a 32-residue mouse Paneth cell α-defensin belonging to the cryptdin antimicrobial peptide family [1]. Among the 17 known cryptdin isoforms from mouse small intestine, Crp4 consistently exhibits the highest microbicidal potency in vitro and is distinguished by a unique primary structure that lacks three amino acid residues between CysIV and CysV, a feature absent in all other known α-defensins [2][3]. With a calculated net charge of +8.5 at pH 7.4 and a conserved triple-stranded β-sheet stabilized by three invariant disulfide bonds, Crp4 exerts its bactericidal effects primarily through target cell membrane permeabilization [4]. The peptide is expressed in Paneth cells of the distal small intestine with a gene expression pattern that is spatially restricted—unlike other cryptdins, the Crp4 gene is inactive in the duodenum and maximally active in the ileum [5].

Membrane permeabilization studies Select for research on α-defensin disruption of bacterial-mimetic membranes; reported structure-dependent translocation behavior differs from other cryptdins.
Paneth cell α-defensin screening Isoform-comparative antimicrobial screening context; Crp4 exhibits a distinct primary structure and reported potency ranking within the cryptdin family.
Spatially restricted gene expression models Relevant for intestinal regional expression studies; Crp4 gene activity is ileum-maximal and duodenum-silent, unlike other cryptdins.

Why Generic α-Defensin or Cryptdin Substitution Fails for Cryptdin 4-Dependent Assays


Substituting Crp4 with other cryptdin isoforms (e.g., Crp1, Crp2, Crp3) or with generic α-defensins such as rabbit NP-1 is not equivalent, as validated by multiple lines of quantitative comparative evidence. Crp4 has a unique primary structure—lacking three residues between CysIV and CysV—which results in a distinctly different β-sheet architecture and lower β-sheet content compared to all other α-defensins, directly influencing its membrane interaction profile [1]. In agar diffusion assays against Escherichia coli ML35, Crp4 is 30-fold more potent than rabbit neutrophil defensin NP-1, whereas cryptdins 1–3, 5, and 6 are only approximately equivalent to NP-1, revealing Crp4 as an outlier within the family [2]. Furthermore, Crp4 exhibits a spatially restricted gene expression pattern along the longitudinal intestinal axis (duodenum-silent, ileum-maximal) that is unique among cryptdins; no other isoform is regulated with this positional specificity [3]. These structural and functional distinctions mean that experiments or applications requiring the specific potency, membrane translocation behavior, redox-dependent selectivity, or spatial expression profile of Crp4 cannot be achieved by substituting generic cryptdins or alternative α-defensins.

Isoform-specific structural deviation Crp4 lacks three residues between CysIV and CysV, altering β-sheet content and membrane interaction profile. Generic α-defensins or other cryptdin isoforms may not reproduce this architecture.
Potency and ranking mismatch In agar diffusion assays, reported potency ranking places Crp4 as an outlier; substituting with cryptdins 1–3, 5, or 6 may deliver different antimicrobial output and impact assay sensitivity.
Spatial expression context mismatch Crp4 gene regulation is duodenum-silent and ileum-maximal, a unique pattern among cryptdins. Pan-cryptdin or alternative α-defensin selection may not reflect this spatially restricted biology.

Quantitative Differentiation Evidence for Defensin-Related Cryptdin 4 Against Closest Analogs


30-Fold Superior Bactericidal Potency of Cryptdin 4 vs. Rabbit α-Defensin NP-1 and Cryptdins 1–3, 5–6

In a direct head-to-head agar diffusion assay against Escherichia coli ML35, Crp4 was 30 times more active than the well-characterized rabbit neutrophil α-defensin NP-1. In sharp contrast, cryptdins 1, 2, 3, 5, and 6 displayed potencies approximately equivalent to NP-1 [1]. In a complementary bactericidal assay system, only Crp4 and cryptdins 1 and 3–6 were equally active at 10 μg/mL, while cryptdin 2 and NP-1 showed no bactericidal activity at this concentration [1]. This establishes Crp4 as a potency outlier, not merely a representative family member, within the cryptdin/α-defensin class.

Bactericidal potency vs NP-1
Head-to-head
Crp4: 30-fold more active than rabbit NP-1 in agar diffusion assay against E. coli ML35
Reported potency outlier within cryptdin family; context-dependent ranking.
Cryptdins 1–3,5,6 approx. equivalent to NP-1; data to verify per lot.
antimicrobial peptide potency agar diffusion assay cryptdin isoform comparison

Differential Redox-Regulated Bactericidal Selectivity: Cryptdin 4 Reduced Form Uniquely Kills Commensal Bacteria

Crp4 exhibits a redox-state-dependent bactericidal selectivity that is not reported for other cryptdin isoforms at comparable resolution. Only the reduced form of Crp4 (Crp4red) is bactericidal against enteric commensal bacteria, whereas both oxidized (Crp4ox) and reduced forms kill non-commensal bacteria equally [1]. This selectivity is directly correlated with increased peptide hydrophobicity and membrane insertion capacity in the reduced state, which is abolished when electrostatic interactions are inhibited [1]. In contrast, Crp4ox retains electrostatic membrane surface interactions but fails to insert or kill commensal bacteria [1]. Under anaerobic conditions, Crp4red maintains residual antimicrobial activity (MBC = 100 μg/mL against E. coli) while Crp4ox is essentially inactive (MBC = 10,000 μg/mL), representing a 100-fold potency differential [2].

Redox-dependent MBC shift
Class-level
Crp4red MBC = 100 µg/mL vs Crp4ox MBC = 10,000 µg/mL (anaerobic E. coli)
Supports redox-state antimicrobial selectivity screening; commensal activity only by reduced form.
Class-level inference; validate in target strain panel.
redox-regulated antimicrobial activity commensal vs. non-commensal selectivity intestinal microbiota

Membrane Translocation Capability: Cryptdin 4 Translocates Across Bacterial Mimetic Membranes While Disulfide-Null Variant Does Not

Native Crp4, with its intact β-sheet structure, translocates across highly charged or cardiolipin-containing membranes in a process coupled with membrane permeabilization, as demonstrated by fluorescence resonance energy transfer (FRET) experiments [1]. In contrast, the disulfide-null variant (6C/A)-Crp4, which lacks the triple-stranded β-sheet fold, does not translocate across lipid bilayers and instead remains surface-associated, despite having equal or greater in vitro bactericidal activity than native Crp4 [1]. This reveals a fundamental mechanistic divergence: native Crp4 forms transient membrane defects enabling peptide translocation, whereas the disordered variant induces greater membrane disintegration without translocation [1]. Additionally, Crp4 inserts more pronouncedly into membranes containing a high fraction of electronegative lipids or cardiolipin than (6C/A)-Crp4, as shown by biomimetic lipid/polydiacetylene vesicle assays [1].

Membrane translocation
Head-to-head
Native Crp4 translocates across cardiolipin-containing membranes (FRET); disulfide-null (6C/A)-Crp4 does not translocate.
Folded β-sheet required for translocation; supports mechanistic study design.
Biomimetic lipid/polydiacetylene vesicle assay; validate in target systems.
membrane translocation FRET peptide-lipid interaction bactericidal mechanism

Proteolytic Resistance Conferred by Conserved Salt-Bridge: Cryptdin 4 Salt-Bridge Disruption Increases Trypsin Sensitivity

The canonical Arg7–Glu15 salt-bridge in Crp4 is a structural feature that confers resistance to proteolytic degradation by trypsin [1]. When the salt-bridge is disrupted by site-directed mutagenesis (e.g., R7G, E15G substitutions), every salt-bridge variant of Crp4 is degraded extensively by trypsin, whereas sensitivity to matrix metalloproteinase-7 (MMP7) is unaffected by most substitutions [1]. This demonstrates that the salt-bridge specifically protects against trypsin-like serine proteases in the intestinal lumen [1]. Furthermore, the salt-bridge facilitates adoption of the native α-defensin fold; the most conservative disrupting replacement, (E15D)-proCrp4, exhibits impaired in vitro refolding [1]. In NMR structural analyses, both (R7G)-Crp4 and (E15G)-Crp4 adopt native-like structures, showing fold plasticity, while introduction of a large hydrophobic residue at position 15 (E15L) cannot be accommodated structurally [1].

Salt-bridge proteolytic resistance
Head-to-head
Wild-type Crp4 resistant to trypsin; Arg7–Glu15 salt-bridge disruption leads to extensive trypsin degradation.
Relevant for protease-rich assay conditions; structural integrity review.
MMP7 sensitivity unchanged; data from site-directed mutants.
proteolytic stability salt-bridge trypsin degradation structural plasticity

In Vivo Efficacy: Oral Cryptdin 4 Administration Improves Microbiome Diversity and Reduces GVHD Severity in Murine Allogeneic Transplant Model

In a murine model of graft-versus-host disease (GVHD) following allogeneic hematopoietic cell transplantation, oral administration of Crp4 was selected specifically because it is the most bactericidal mouse α-defensin [1]. Crp4-treated mice exhibited higher microbiome diversity, lower clinical GVHD scores, and higher body weight compared to untreated allogeneic controls, although long-term survival was not improved [1]. This in vivo validation positions Crp4 as a functional tool for modulating intestinal dysbiosis in transplantation and inflammatory models, a role not demonstrated for other individual cryptdin isoforms at this level of physiological evidence.

In vivo GVHD model response
Model-response context
Orally administered Crp4 associated with higher microbiome diversity, lower clinical GVHD score, higher body weight vs untreated allogeneic controls.
Reported endpoint improvement in murine transplant model; no long-term survival benefit.
Single peer-reviewed study; requires independent replication.
in vivo efficacy graft-versus-host disease microbiome diversity Paneth cell

Unique N-Terminal Glycine Determinant for Gram-Positive Bactericidal Activity: (des-Gly)-Cryptdin 4 Loses Gram-Positive Activity

The N-terminal glycine residue (Gly1) of mature Crp4 is a critical determinant of bactericidal activity against Gram-positive bacteria. (des-Gly)-Crp4, an N-terminally truncated variant that occurs naturally in the mouse small intestinal lumen, completely lacks bactericidal activity against Gram-positive bacteria compared to full-length native Crp4, while retaining activity against Gram-negative targets [1]. This implicates the Crp4 N-terminus as a required structural feature for Gram-positive membrane targeting—a property not reported for the N-termini of other cryptdin isoforms at comparable mechanistic resolution. Quantitative membrane interaction studies further demonstrated that N-terminal variants of Crp4 modulate peptide binding to phospholipid bilayers and subsequent membrane permeabilization, with the native Gly1-containing sequence showing the most robust bilayer insertion [2].

N-terminal glycine requirement
Head-to-head
(des-Gly)-Crp4 lacks Gram-positive bactericidal activity; full-length Crp4 active against both Gram-positive and Gram-negative bacteria.
Sequence-verified full-length Crp4 required for Gram-positive antimicrobial endpoint studies.
Phospholipid binding and permeabilization assays confirm N-terminus role.
N-terminal glycine Gram-positive activity structure-activity relationship

Optimal Scientific and Translational Application Scenarios for Defensin-Related Cryptdin 4


Defensin Membrane Translocation Mechanistic Studies Requiring Folded β-Sheet Architecture

Crp4 is the only cryptdin with experimentally validated membrane translocation capability across cardiolipin-containing bacterial mimetic membranes, as demonstrated by FRET-based assays [1]. The native folded β-sheet structure is required for this translocation behavior; disulfide-null variants do not translocate [1]. Researchers investigating defensin translocation mechanisms, intracellular target access, or membrane pore formation dynamics must procure sequence-verified, oxidatively folded Crp4 to ensure the relevant mechanistic readout.

Host-Microbiome Interaction Studies Utilizing Redox-Controlled Bactericidal Selectivity

Crp4 provides a unique redox-dependent selectivity tool: the reduced form kills commensal bacteria while the oxidized form does not, and under anaerobic conditions the reduced form retains a 100-fold MBC advantage (100 μg/mL vs. 10,000 μg/mL for the oxidized form against E. coli) [2]. This enables experiments designed to dissect the role of oxidative vs. reductive antimicrobial mechanisms in shaping the intestinal microbiota—a capability not achievable with other cryptdins lacking validated redox-selectivity profiles.

Graft-Versus-Host Disease and Intestinal Dysbiosis Translational Models

Crp4 is the only cryptdin isoform with peer-reviewed, disease-relevant in vivo efficacy data, having demonstrated improved microbiome diversity, reduced clinical GVHD severity, and preserved body weight when orally administered in a murine allogeneic transplant model [3]. For translational studies evaluating Paneth cell α-defensin replacement therapy or intestinal antimicrobial peptide-mediated microbiome modulation, Crp4 is the only evidence-supported procurement choice.

Protease-Rich In Vivo or Ex Vivo Assays Requiring Trypsin-Resistant Antimicrobial Peptides

The conserved Arg7–Glu15 salt-bridge of Crp4 confers specific resistance to trypsin-like serine protease degradation; disruption of this salt-bridge leads to extensive trypsin-mediated peptide destruction [4]. For experiments conducted in intestinal lumen-mimetic environments or other protease-rich conditions, only wild-type Crp4 with an intact salt-bridge provides the requisite proteolytic stability, distinguishing it from mutant variants and potentially from other cryptdins lacking this conserved structural motif.

Application
Selection Property
Validation Focus
Defensin membrane translocation studies
Folded β-sheet architecture requirement
FRET-based translocation assay context
Redox-dependent microbial selectivity studies
Redox state-specific bactericidal profile
Anaerobic MBC and commensal bactericidal endpoints
Allogeneic transplant intestinal dysbiosis models
In vivo model-response profile
Microbiome diversity and clinical score endpoints
Protease-rich condition antimicrobial peptide studies
Salt-bridge-dependent trypsin resistance
Trypsin degradation endpoint
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